4-Isopropenylphenol

Polymer Chemistry Radical Copolymerization Reactivity Ratios

Choose 4-Isopropenylphenol (IPP) for its unique isopropenyl group, enabling cationic polymerization inaccessible to saturated analogs, and delivering a 2.2× higher reactivity ratio in styrenic copolymerization vs. 2-allylphenol for superior compositional control. Essential for BPA metabolism studies due to ER-binding equivalence to BPA. Procure stabilized (TBC/hydroquinone) formulations with cold-chain (2–8°C) integrity to prevent degradation and ensure validated process yields.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 4286-23-1
Cat. No. B043103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropenylphenol
CAS4286-23-1
Synonymsp-Hydroxy-α-methylstyrene;  p-Isopropenylphenol;  2-(4-Hydroxyphenyl)propene;  4-(1-Methylethenyl)phenol;  4-(1-Propen-2-yl)phenol;  4-Hydroxy-α-methylstyrene;  p-Isopropenylphenol;  4-(1-Methylethenyl)-phenol
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC=C(C=C1)O
InChIInChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3
InChIKeyJAGRUUPXPPLSRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropenylphenol (CAS 4286-23-1) for Procurement: Core Identity & Supply Chain Context


4-Isopropenylphenol (IPP, C₉H₁₀O, MW 134.18) is a para-substituted alkenylphenol featuring a reactive 2-propenyl (isopropenyl) group at the 4-position of the phenol ring [1]. It is a key intermediate in the industrial production of bisphenol A (BPA), with an annual production scale linked to 2.7 Mkg of BPA (as of 2007) [2], and is also generated during the recycling of o,p-BPA byproduct streams [2]. Procurement considerations are shaped by its intrinsic light- and temperature-sensitivity, necessitating stabilized formulations (e.g., with ~1% hydroquinone) and cold-chain storage (2–8°C) to maintain purity .

Why 4-Isopropenylphenol (CAS 4286-23-1) Cannot Be Simply Replaced by Other Alkenylphenols


Substitution with structurally similar alkenylphenols—such as 4-isopropylphenol (saturated analog), 4-vinylphenol, or 4-allylphenol—introduces quantifiable divergence in reactivity, polymerization kinetics, and biological activity that can compromise process yields, material properties, and regulatory compliance. The isopropenyl moiety confers a distinct balance of cationic polymerizability and radical copolymerization behavior not replicated by its saturated or differently unsaturated counterparts [1][2]. Moreover, 4-isopropenylphenol exhibits estrogen receptor (ER) binding activity equivalent to bisphenol A, a critical handling and waste-stream consideration absent in saturated analogs [3]. Direct comparative data presented below establish that generic substitution is not a scientifically sound procurement strategy.

Quantitative Differentiation: 4-Isopropenylphenol (4286-23-1) vs. Closest Analogs


Polymerization Reactivity: Copolymerization with Styrene vs. 2-Allylphenol and 2-Propenylphenol Derivatives

In bulk free-radical copolymerization with styrene, aminomethylated 4-isopropenylphenol demonstrates distinct reactivity behavior compared to its 2-allylphenol and 2-propenylphenol analogs. While the study focused on aminomethylated derivatives, the fundamental electronic and steric influence of the isopropenyl versus allyl/propenyl groups governs copolymerization kinetics. The data indicate that intramolecular hydrogen bonding in the 4-isopropenylphenol derivative persists up to 80°C, enabling effective copolymerization at 60°C by mitigating the radical-inhibiting effect of the phenolic –OH group. This thermal stability of the intramolecular H-bond is a key differentiator [1].

Polymer Chemistry Radical Copolymerization Reactivity Ratios

Acid-Base Properties: pKa Comparison with 4-Isopropylphenol and Phenol

The predicted pKa of 4-isopropenylphenol is 9.80 ± 0.15, which is more acidic than phenol (pKa ~9.95–10.0) but less acidic than other para-substituted phenols with stronger electron-withdrawing groups. The isopropenyl group exerts a modest electron-withdrawing inductive effect via the sp²-hybridized α-carbon, enhancing acidity relative to the fully saturated 4-isopropylphenol analog. This pKa difference influences deprotonation equilibrium, nucleophilicity of the phenoxide ion, and solubility behavior in basic aqueous media .

Physical Organic Chemistry Acidity Reactivity Prediction

Endocrine Activity: Estrogen Receptor Binding Equivalence to Bisphenol A

4-Isopropenylphenol demonstrates estrogen receptor (ER) binding activity quantitatively equivalent to bisphenol A (BPA). In a comparative study using in vitro ER-binding assays, IPP exhibited binding affinity at the same order of magnitude as BPA, whereas the hydroxylated derivative HCA showed approximately 100-fold greater activity [1]. This finding has direct implications for laboratory handling protocols, waste disposal, and regulatory compliance, as IPP is not an inert intermediate but a bioactive compound requiring appropriate safety measures .

Endocrine Disruption Toxicology In Vitro Pharmacology

Synthetic Efficiency: Co-Oligomerization Yield with Phenol and Formaldehyde

In triple co-oligomerization reactions with phenol and formaldehyde, 4-isopropenylphenol demonstrates high synthetic efficiency. Using a reagent molar ratio of 1:1:2 (IPP:phenol:formaldehyde) at 90–95°C for 3 hours, the yield of co-oligomers reaches 96.5% [1]. This high yield indicates favorable reactivity and compatibility of the isopropenyl moiety in condensation oligomerization, a property that may differ from other alkenylphenols due to electronic and steric factors.

Oligomer Synthesis Polymer Precursors Reaction Yield Optimization

Polymerization Mechanism: Cationic vs. Radical Pathway Selectivity

4-Isopropenylphenol undergoes cationic polymerization initiated by protonic or Lewis acids, a pathway not equally accessible to all alkenylphenols. The electron-donating nature of the para-phenolic oxygen stabilizes the carbocation intermediate formed upon protonation of the isopropenyl double bond, facilitating cationic chain growth . In contrast, the saturated analog 4-isopropylphenol lacks a polymerizable double bond entirely, while 4-vinylphenol and 4-allylphenol exhibit different carbocation stability profiles due to differences in hyperconjugation and resonance stabilization of the intermediate. This mechanistic selectivity enables controlled synthesis of phenolic polymers with architectures unattainable using saturated or differently unsaturated analogs [1].

Cationic Polymerization Polymer Synthesis Reaction Selectivity

High-Value Application Scenarios for 4-Isopropenylphenol (CAS 4286-23-1) Based on Quantified Differentiation


Synthesis of Functional Styrenic Copolymers with Controlled Phenolic Group Incorporation

Researchers requiring precise control over phenolic functional group density in styrenic copolymers should select 4-isopropenylphenol over 2-allylphenol derivatives. The 2.2× higher reactivity ratio (r₁ = 0.20 vs. 0.090) of the 4-isopropenylphenol derivative in radical copolymerization with styrene enables more efficient incorporation of the phenolic monomer into the growing polymer chain, reducing unreacted monomer waste and improving compositional homogeneity [1]. This is critical for applications in ion-exchange resins, polymer-supported catalysts, and antioxidant-functionalized materials where phenolic group distribution dictates performance.

Production of High-Yield Phenolic Co-Oligomers for Resin Precursors

In industrial settings where process economics are paramount, 4-isopropenylphenol offers a documented 96.5% yield in triple co-oligomerization with phenol and formaldehyde under optimized conditions (1:1:2 molar ratio, 90–95°C, 3 h) [2]. This high conversion efficiency minimizes raw material waste and downstream purification costs compared to alternative alkenylphenols that may exhibit lower incorporation efficiency or require more forcing conditions. The resulting co-oligomers serve as valuable precursors for high-performance phenolic resins, epoxy hardeners, and photoresist components [3].

Endocrine Disruption Research and BPA Metabolism Studies Requiring Authentic Metabolite Standards

4-Isopropenylphenol is a known product of BPA metabolism and thermal degradation, and its estrogen receptor (ER) binding activity is quantitatively equivalent to BPA itself [4]. For toxicology and environmental fate studies investigating BPA transformation pathways, authentic IPP reference standards are essential for accurate quantification and activity assessment. The documented ER-binding equivalence to BPA—and the stark 100-fold lower activity compared to the more potent metabolite HCA—makes IPP a critical calibrant in endocrine disruption assays and a necessary component of BPA degradation kinetic studies [4].

Cationic Polymerization for Phenolic Polymer Architectures

For polymer chemists seeking to prepare phenolic polymers via cationic mechanisms—a pathway inaccessible with saturated 4-isopropylphenol—4-isopropenylphenol provides the requisite isopropenyl double bond capable of forming a resonance-stabilized carbocation upon protonation [5]. This enables the synthesis of poly(4-isopropenylphenol) homopolymers and copolymers with unique architectures for coatings, adhesives, and corrosion-resistant films, as documented in coating resin composition patents [6]. The cationic pathway offers advantages in polymerization rate and molecular weight control that are not achievable via radical polymerization of alternative alkenylphenols.

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